molecular formula C10H11Cl2NO5S B8046338 1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate

1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate

Cat. No.: B8046338
M. Wt: 328.17 g/mol
InChI Key: MWGFCFQGWMFILO-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichloropropan-2-yl group and a 2-methyl-5-nitrobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 1,3-dichloropropan-2-ol with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

1,3-Dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate can be compared with other similar compounds such as 1,3-dichloropropan-2-yl acetate and 1,3-dichloropropan-2-yl benzenesulfonate. These compounds share similar structural features but differ in their functional groups, leading to different chemical and biological properties.

Comparison with Similar Compounds

  • 1,3-Dichloropropan-2-yl acetate

  • 1,3-Dichloropropan-2-yl benzenesulfonate

  • 1,3-Dichloropropan-2-yl dihydrogen phosphate

Properties

IUPAC Name

1,3-dichloropropan-2-yl 2-methyl-5-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO5S/c1-7-2-3-8(13(14)15)4-10(7)19(16,17)18-9(5-11)6-12/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGFCFQGWMFILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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